DX-619

Description

Overview of Bacterial DNA Gyrase and Topoisomerase IV as Essential Molecular Targets

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes critical for bacterial DNA replication, transcription, recombination, and repair. nih.govmdpi.comaujmsr.complos.orgasm.orgasm.org These enzymes modulate DNA topology by controlling supercoiling, removing knots (decatenation), and resolving tangles in the bacterial chromosome. mdpi.complos.orgasm.orgacs.org DNA gyrase, found in all bacteria, primarily introduces negative supercoils into DNA and is involved in DNA elongation. plos.orgasm.org Topoisomerase IV mainly focuses on decatenating daughter chromosomes and relaxing DNA. plos.orgasm.org

Both enzymes operate through a mechanism involving the transient breakage of a DNA double strand, passing another DNA segment through the break, and then resealing the break. mdpi.com DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂), while topoisomerase IV is a homologous tetramer of two ParC and two ParE subunits (A₂B₂). nih.govplos.orgmdpi.com The GyrA and ParC subunits are responsible for the DNA breakage-reunion reaction and contain the active-site tyrosine residues that form covalent links with DNA. nih.govasm.org The GyrB and ParE subunits possess ATPase activity, providing the energy for the strand-passing reaction. plos.orgasm.org Because of their vital roles in bacterial survival and the mechanism involving DNA breaks, these topoisomerases are prime targets for antibacterial agents. asm.org

Historical Context of Quinolone and Fluoroquinolone Development

The history of quinolone antibiotics began in the early 1960s with the discovery of nalidixic acid. wikipedia.orgnih.govoup.com Discovered as a byproduct during the synthesis of the antimalarial agent chloroquine, nalidixic acid is technically a naphthyridine but is considered the progenitor of the quinolone class. wikipedia.orgnih.gov Initially introduced in 1967 for treating uncomplicated urinary tract infections caused by Gram-negative bacteria, nalidixic acid had a narrow spectrum of activity and limitations, including rapid resistance development. nih.govoup.com

The development of fluoroquinolones in the 1970s and 1980s marked a significant breakthrough, expanding the antibacterial spectrum and improving pharmacokinetic properties compared to the first-generation quinolones like nalidixic acid, pipemidic acid, oxolinic acid, and cinoxacin. wikipedia.orgnih.govoup.com The addition of a fluorine atom, typically at the C6 position of the quinolone core structure, defines the fluoroquinolones and contributes to their enhanced activity against a broader range of bacteria, including some Gram-positive pathogens. aujmsr.comwikipedia.org Norfloxacin was one of the first 6-fluorinated quinolones developed. nih.gov Subsequent structural modifications led to compounds like ciprofloxacin (B1669076), patented in 1981 and still widely used today, which showed much greater activity against Gram-negative bacteria, including P. aeruginosa, and many Gram-positive cocci. oup.com

Classification and Structural Diversity within the Quinolone Antibiotic Family

Quinolone antibiotics are synthetic broad-spectrum antibacterials sharing a bicyclic core structure related to 4-quinolone. wikipedia.orgnih.gov They are broadly classified into generations based on their spectrum of activity and chemical modifications. wikipedia.orgnih.gov

First Generation: Includes nalidixic acid and similar compounds, primarily active against Gram-negative bacteria (excluding Pseudomonas) and used mainly for urinary tract infections. wikipedia.orgnih.gov These generally lack the fluorine atom at C6. wikipedia.org

Second Generation: Fluoroquinolones with a fluorine atom at C6, such as ciprofloxacin and norfloxacin. wikipedia.orgnih.gov They exhibit expanded activity to include more Gram-negative bacteria (including Pseudomonas) and some Gram-positive bacteria. wikipedia.org

Third Generation: Fluoroquinolones like levofloxacin (B1675101), gatifloxacin (B573), and moxifloxacin (B1663623), with improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. wikipedia.orgnih.gov

Fourth Generation: Offer even broader spectrum activity, including activity against anaerobic bacteria. wikipedia.org Examples include moxifloxacin and gatifloxacin, which showed improved activity against Gram-positive cocci and anaerobes. nih.gov

The core quinolone structure contains key functional groups essential for antimicrobial activity, including a carboxylic acid group at position 3 and an exocyclic oxygen at position 4. msdvetmanual.com Modifications at various positions (R₁, R₅, R₆, R₇, R₈, and X) on the bicyclic nucleus influence the drug's potency, spectrum, pharmacokinetics, and toxicity. nih.govnih.gov For instance, a cyclopropyl (B3062369) group at the N-1 position, as in ciprofloxacin, enhances activity against both Gram-negative and Gram-positive bacteria. msdvetmanual.com The presence of fluorine at C6 is a defining feature of fluoroquinolones. aujmsr.comwikipedia.org Substitutions at C7, often a nitrogen-containing heterocycle, also significantly impact the antibacterial spectrum and potency. aujmsr.com

Rationale for Developing Novel Quinolone Analogues: Addressing Antimicrobial Resistance Challenges

The widespread use of quinolone antibiotics has unfortunately led to the emergence and spread of bacterial resistance, diminishing the effectiveness of existing agents. nih.govnih.govoup.comresearchgate.net Mechanisms of resistance primarily involve mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), particularly within the quinolone resistance-determining regions (QRDRs). nih.govasm.orgoup.com These mutations reduce the binding affinity of the drug to the enzyme-DNA complex. nih.gov Other resistance mechanisms include alterations in bacterial outer membrane proteins (porins) that affect drug uptake and the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell. nih.govoup.com

The increasing prevalence of multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and resistant Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, highlights the urgent need for new antibacterial agents. plos.orgoup.comnih.govnih.govmdpi.compsu.edu Developing novel quinolone analogues aims to overcome existing resistance mechanisms by:

Targeting bacterial topoisomerases at sites distinct from the traditional quinolone binding pocket. plos.orgasm.orgmdpi.comoup.com

Improving activity against strains with common QRDR mutations. plos.orgnih.gov

Designing compounds that are less susceptible to efflux pump mechanisms.

Expanding the spectrum of activity to cover resistant Gram-positive and Gram-negative pathogens, as well as anaerobes. nih.govnih.govnih.govasm.orgasm.org

The synthesis of novel quinolone analogues is a crucial strategy in the ongoing effort to combat the growing threat of antimicrobial resistance and ensure the continued effectiveness of this important class of antibiotics. nih.govoup.comresearchgate.net

Introduction to DX-619 as a Des-Fluoro(6) Quinolone: Unique Structural Features and Academic Significance

This compound is a novel synthetic antibacterial agent classified as a des-fluoro(6) quinolone. nih.govnih.govpsu.eduasm.orgtandfonline.commdpi.com This designation signifies a key structural difference from the majority of later-generation quinolones: the absence of a fluorine atom at the C6 position of the quinolone core structure. psu.edu While the presence of fluorine at C6 is characteristic of fluoroquinolones and contributes significantly to their activity, the development of des-fluoro(6) analogues like this compound and garenoxacin (B1674628) represents an effort to retain or enhance antibacterial potency while potentially altering properties such as toxicity or interaction with resistance mechanisms. mdpi.com

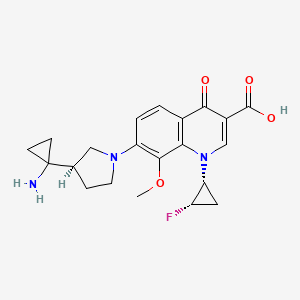

The chemical structure of this compound is defined by its IUPAC name: 7-[(3R)-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid. It possesses the core quinolone structure with specific substituents at the N-1, C7, and C8 positions. The presence of a fluorocyclopropyl group at N-1 and a substituted pyrrolidinyl group at C7 are common features in highly active quinolones, contributing to their broad spectrum and potency. aujmsr.commsdvetmanual.com The methoxy (B1213986) group at C8 is another modification that can influence activity and pharmacokinetic properties. The unique aspect of this compound lies in the absence of the C6 fluorine, combined with this specific arrangement of substituents. psu.edu

The academic significance of this compound stems from its potent activity against a wide range of bacteria, particularly multidrug-resistant Gram-positive pathogens, despite lacking the C6 fluorine atom typical of potent fluoroquinones. nih.govnih.govasm.orgtandfonline.comasm.org Research into this compound has provided valuable insights into structure-activity relationships within the quinolone class, demonstrating that high potency can be achieved through alternative structural modifications even without the C6 fluorine. mdpi.com Studies investigating its mechanism of action and resistance profile have contributed to the understanding of bacterial topoisomerase inhibition and mechanisms of resistance beyond the common QRDR mutations and efflux pumps. nih.govoup.comresearchgate.net Its potent activity against resistant strains, including MRSA, VRE, and ciprofloxacin-resistant isolates, has made it a subject of significant academic research exploring its potential as a future therapeutic agent. nih.govnih.govpsu.eduasm.orgtandfonline.comasm.orgksbu.edu.trmedscape.org

Research Findings and Antibacterial Profile of this compound

In Vitro Activity Against Gram-Positive Bacteria

This compound has demonstrated potent in vitro activity against a wide spectrum of Gram-positive bacteria, including problematic multidrug-resistant strains. nih.govnih.govasm.orgtandfonline.comasm.org Studies have consistently shown that this compound is highly active against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). nih.govnih.govtandfonline.com It also exhibits potent activity against coagulase-negative staphylococci, including ciprofloxacin-resistant isolates. nih.govksbu.edu.tr

Against Enterococcus species, including vancomycin-resistant enterococci (VRE), this compound has shown significant activity. nih.govnih.gov Its activity against VRE strains, including Enterococcus faecalis and Enterococcus faecium, has been noted as particularly high compared to some other agents. nih.gov

This compound is also highly active against Streptococcus pneumoniae, including penicillin-resistant and ciprofloxacin-resistant strains, and Streptococcus pyogenes. nih.govnih.govtandfonline.com

Several studies have compared the in vitro activity of this compound to other quinolones and anti-Gram-positive agents, consistently finding this compound to be among the most potent or the most potent agent tested against many Gram-positive pathogens. nih.govnih.govtandfonline.comasm.orgksbu.edu.tr

The following table summarizes representative in vitro activity data (MIC₅₀ and MIC₉₀ values) of this compound against selected Gram-positive bacteria compared to other antibiotics:

| Bacterial Species | Strain Type | This compound (μg/ml) MIC₅₀/MIC₉₀ | Comparator A (μg/ml) MIC₅₀/MIC₉₀ | Comparator B (μg/ml) MIC₅₀/MIC₉₀ | Comparator C (μg/ml) MIC₅₀/MIC₉₀ | Source |

| Staphylococcus aureus | All strains (n=131) | 0.06 / 0.5 | Ciprofloxacin (>32 / >32) | Moxifloxacin (2 / 8) | Vancomycin (B549263) (1 / 2) | nih.govksbu.edu.tr |

| Staphylococcus aureus | Ciprofloxacin-resistant (n=76) | 0.125 / 0.5 | Ciprofloxacin (>32 / >32) | Moxifloxacin (2 / 8) | Sitafloxacin (B179971) (0.5 / 4) | nih.govksbu.edu.tr |

| Coagulase-negative staphylococci | All strains (n=128) | 0.016 / 0.125 | Ciprofloxacin (>32 / >32) | Moxifloxacin (0.5 / 4) | Teicoplanin (4 / 16) | nih.govksbu.edu.tr |

| Enterococcus faecalis | Vancomycin-susceptible & -resistant | 0.25 / 0.5 | Vancomycin (1 / >128) | Linezolid (B1675486) (2 / 2) | Ciprofloxacin (16 / >128) | nih.gov |

| Enterococcus faecium | Vancomycin-susceptible & -resistant | 2 / 2 | Vancomycin (>128 / >128) | Linezolid (2 / 4) | Ciprofloxacin (>128 / >128) | nih.gov |

| Streptococcus pneumoniae | Penicillin-susceptible & -non-susceptible | 0.016 / 0.03 | Levofloxacin (1 / 2) | Moxifloxacin (0.25 / 0.5) | Ciprofloxacin (4 / 8) | tandfonline.com |

| Streptococcus pneumoniae | Ciprofloxacin-resistant (n=19) | 0.015 - 0.12 (range) | Ciprofloxacin (4 - >32) | Moxifloxacin (1 - 8) | Gatifloxacin (2 - 8) | nih.gov |

In Vitro Activity Against Gram-Negative Bacteria

While particularly noted for its potent activity against Gram-positive bacteria, this compound also exhibits activity against various Gram-negative organisms. nih.govtandfonline.com Studies have reported its activity against common Gram-negative pathogens. tandfonline.com However, the spectrum and potency against Gram-negative bacteria may differ compared to its activity against Gram-positive strains or compared to fluoroquinolones primarily developed for Gram-negative coverage. wikipedia.orgnih.gov

Research has indicated activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, although the potency might be less pronounced than against Gram-positive cocci or compared to fluoroquinolones like ciprofloxacin which have strong anti-Pseudomonas activity. tandfonline.com

In Vitro Activity Against Anaerobic Bacteria

This compound has demonstrated potent in vitro activity against a broad spectrum of anaerobic bacteria. asm.orgasm.org Studies evaluating its activity against clinically important anaerobes, including Gram-positive and Gram-negative species, have shown favorable results. asm.orgasm.org

It has shown potent activity against Bacteroides, Prevotella, Fusobacterium, Micromonas, Actinomyces, and Clostridium species. asm.orgasm.org Notably, this compound was found to be active against imipenem-resistant Bacteroides species and was particularly effective against Clostridium species, including Clostridium difficile, inhibiting all tested strains at low concentrations. asm.orgresearchgate.net

Comparisons with other agents effective against anaerobes, such as amoxicillin-clavulanate, linezolid, meropenem (B701), and moxifloxacin, have shown that this compound performs comparably to or is more active than these agents against various anaerobic groups. asm.org

The following table presents representative in vitro activity data (MIC₅₀ and MIC₉₀ values) of this compound against selected anaerobic bacteria:

| Bacterial Species | This compound (μg/ml) MIC₅₀/MIC₉₀ | Source |

| Bacteroides spp. | ≤0.03 / 0.25 | asm.org |

| Prevotella spp. | 0.25 / 1 | asm.org |

| Fusobacterium spp. | ≤0.03 / ≤0.03 | asm.org |

| Clostridium spp. | ≤0.03 / 1 | asm.org |

| Clostridium difficile | 0.5 / 2 | nih.gov |

| Anaerobic Gram-positive cocci | - / ≤0.25 | asm.org |

Note: Data compiled from different studies; specific values may vary.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Like other quinolone antibiotics, this compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govplos.orgpatsnap.com These enzymes are crucial for maintaining the proper supercoiling and topology of bacterial DNA. mdpi.complos.orgasm.orgacs.org

This compound inhibits the activity of both DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. nih.govpatsnap.com This binding stabilizes the transient DNA double-strand breaks created by the enzymes during their catalytic cycle, forming stable "cleavage complexes". nih.govmdpi.com The accumulation of these cleavage complexes blocks DNA replication and transcription, ultimately leading to bacterial cell death. nih.govacs.org

Research indicates that this compound inhibits type II topoisomerases with high affinity. Studies with purified S. aureus topoisomerase IV and gyrase have shown that this compound has similar activity against both enzymes, suggesting a dual-targeting mechanism. researchgate.net This balanced targeting of both gyrase and topoisomerase IV is considered advantageous, as inhibiting both enzymes simultaneously can be more effective and may reduce the frequency of resistance development compared to agents that primarily target only one enzyme. plos.org The molecular targets of this compound include the quinolone resistance-determining regions (gyrA and grlA genes).

Research on Resistance Development and Cross-Resistance

Studies have investigated the potential for bacteria to develop resistance to this compound and the extent of cross-resistance with other quinolones. While this compound is potent against many quinolone-resistant strains, resistance can still emerge under selective pressure. nih.govoup.com

Research on the in vitro selection of resistant mutants in Staphylococcus aureus and enterococci has shown that resistance to this compound can develop, although the frequency and magnitude of resistance may differ compared to other quinolones. nih.govoup.com Mutations leading to reduced susceptibility to this compound have been observed in the QRDRs of gyrA and parC (or grlA) genes, consistent with its topoisomerase targeting mechanism. nih.govoup.comksbu.edu.tr

Studies comparing the propensity of this compound and other quinolones to select for resistant mutants in enterococci found that while single-step mutants were selected with all tested drugs, this compound was the most potent against these mutants and was least affected by the identified resistance mechanisms. oup.com In S. pneumoniae mutants with characterized QRDR alterations, this compound was the most potent quinolone and was least impacted by the presence of these mutations. nih.gov

Interestingly, some research on this compound-selected mutants in S. aureus suggested that mechanisms beyond typical topoisomerase mutations or known efflux pumps might contribute to resistance, indicating potentially novel resistance pathways or interactions. researchgate.net Unlike earlier fluoroquinolones, this compound's structural optimization may help it avoid efflux pump-mediated resistance, such as that mediated by NorA in S. aureus.

Structure

2D Structure

3D Structure

Properties

CAS No. |

431058-65-0 |

|---|---|

Molecular Formula |

C21H24FN3O4 |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

7-[(3R)-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H24FN3O4/c1-29-19-15(24-7-4-11(9-24)21(23)5-6-21)3-2-12-17(19)25(16-8-14(16)22)10-13(18(12)26)20(27)28/h2-3,10-11,14,16H,4-9,23H2,1H3,(H,27,28)/t11-,14+,16-/m1/s1 |

InChI Key |

ZLICIITZJTYKAQ-DIOULYMOSA-N |

SMILES |

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N |

Isomeric SMILES |

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)[C@@H]3C[C@@H]3F)N4CC[C@H](C4)C5(CC5)N |

Canonical SMILES |

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N |

Synonyms |

DX 619 DX-619 DX619 compound |

Origin of Product |

United States |

Molecular Mechanisms of Action of Dx 619

Elucidation of DX-619's Primary Inhibitory Function: Type II Topoisomerase Disruption

The primary mechanism by which this compound inhibits bacterial growth is through the disruption of type II topoisomerase activity asm.org. Type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are responsible for controlling the supercoiling and decatenation of bacterial DNA rsc.orglibretexts.org. These enzymes function by creating a transient double-strand break in the DNA, passing another DNA segment through the break, and then resealing the break, a process that requires ATP hydrolysis rsc.org. This compound interferes with this process, trapping the enzymes in a cleaved complex state, which has detrimental effects on DNA replication and other essential functions nih.govasm.orgpatsnap.com.

Detailed Analysis of DNA Gyrase Inhibition by this compound

DNA gyrase is a bacterial type II topoisomerase composed of two GyrA and two GyrB subunits rsc.org. It is primarily responsible for introducing negative supercoils into DNA, which is crucial for processes like replication initiation and transcription libretexts.org. Quinolones, including this compound, typically target the DNA-enzyme complex, interfering with the strand passage and resealing steps rsc.org.

Interaction with GyrA Subunit

Studies investigating resistance mechanisms suggest that the GyrA subunit is a key target for this compound. Mutations within the quinolone resistance-determining region (QRDR) of the gyrA gene have been shown to affect bacterial susceptibility to this compound nih.govasm.orgnih.gov. This indicates that this compound interacts with the GyrA subunit, likely in the region involved in DNA binding and cleavage rsc.org. While specific amino acid interactions are not extensively detailed in the provided data, the impact of mutations in the gyrA QRDR confirms its role as a critical binding partner for this compound within the DNA gyrase complex nih.govasm.orgnih.gov.

Interaction with GyrB Subunit

The GyrB subunit of DNA gyrase contains the ATP-binding site, which is essential for the energy-dependent DNA strand passage activity of the enzyme rsc.org. While quinolones primarily interact with the GyrA-DNA complex, some novel inhibitors target the GyrB subunit rsc.org. The provided information primarily highlights the interaction of this compound with the GyrA and ParC subunits based on resistance mutations nih.govasm.orgnih.govoup.com. Detailed data on the specific interaction of this compound with the GyrB subunit, including potential binding sites or effects on ATP hydrolysis, are not extensively described in the available search results.

Impact on DNA Supercoiling and Replication

Inhibition of DNA gyrase by this compound directly impacts DNA supercoiling. DNA gyrase is essential for relieving positive supercoiling that accumulates ahead of the replication fork and for introducing negative supercoiling libretexts.org. By inhibiting gyrase, this compound prevents the relaxation of positive supercoils and the introduction of negative supercoils, leading to excessive positive supercoiling libretexts.org. This torsional stress impedes the movement of the replication fork, halting DNA replication, a process critical for bacterial cell division asm.orglibretexts.orgaacrjournals.org.

Formation of Stabilized Cleavage Complexes

A key aspect of this compound's mechanism is its ability to stabilize the covalent complex formed between DNA gyrase and DNA during the cleavage step of the catalytic cycle nih.govasm.orgpatsnap.com. This stabilized complex represents a cytotoxic lesion. Studies using purified enzymes from Staphylococcus aureus have shown that this compound stimulates the formation of these cleavage complexes nih.govasm.org. The concentration of this compound required to stimulate 50% cleavage complex formation (CC50) has been reported. nih.govasm.orgresearchgate.net

| Enzyme | Organism | CC50 (μg/ml) | Source |

| DNA Gyrase | S. aureus | 0.62 - 1.25 | nih.govasm.org |

| Topoisomerase IV | S. aureus | 1.25 | nih.govasm.org |

Detailed Analysis of Topoisomerase IV Inhibition by this compound

Topoisomerase IV is another bacterial type II topoisomerase, composed of two ParC and two ParE subunits rsc.org. Its primary role is in the decatenation of replicated chromosomes, ensuring that daughter chromosomes are properly separated before cell division rsc.org. Topoisomerase IV also plays a role in relaxing positive supercoils rsc.org.

Interaction with ParC Subunit

Topoisomerase IV is a heterotetramer composed of two ParC subunits and two ParE subunits. mdpi.com The ParC subunit contains the catalytic site that binds to DNA. mdpi.com While specific detailed research findings solely on the interaction of this compound with the ParC subunit are not extensively detailed in the provided search results, studies on quinolone resistance mechanisms in bacteria like Streptococcus pneumoniae and Staphylococcus aureus indicate that amino acid substitutions within the quinolone resistance-determining regions (QRDRs) of the parC gene can affect susceptibility to quinolones, including this compound. nih.govnih.govasm.orgoup.com For instance, a mutant of S. pneumoniae with a single QRDR change in ParC exhibited a twofold increase in the MIC of this compound. nih.gov In S. aureus, single mutations in parC (V87F and R17H) were observed in some single-step mutants selected by this compound, and allelic exchange studies showed that the ParC mutation was responsible for resistance phenotypes. nih.gov This suggests a significant interaction between this compound and the ParC subunit.

Interaction with ParE Subunit

The ParE subunit of topoisomerase IV contains the ATP-binding site, providing the energy for the enzyme's catalytic cycle. mdpi.com While quinolones primarily target the DNA-binding subunits (GyrA and ParC), some interactions with the ATP-binding subunits (GyrB and ParE) can influence activity and resistance. mdpi.com One study on S. aureus mutants selected by this compound identified a single-step mutant with a gyrA mutation and an additional deletion mutation in parE (delta215-7). nih.gov However, allelic exchange studies indicated that the ParE mutation alone was not responsible for the observed resistance phenotype, suggesting a less direct or primary interaction compared to ParC or GyrA. nih.gov Research on other quinolone hybrids has explored targeting both catalytic (GyrA/ParC) and ATP-binding (GyrB/ParE) sites to overcome resistance. mdpi.com While this compound is known to inhibit type II topoisomerases with high affinity , the specific details of its interaction with the ParE subunit are not as prominently featured in the provided results as its interaction with ParC and GyrA.

Comparative Mechanistic Investigations with Other Quinolone Antibiotics

This compound is a novel des-fluoro(6) quinolone that exhibits distinct properties compared to earlier fluoroquinolones, particularly in its targeting of bacterial topoisomerases and its ability to circumvent certain resistance mechanisms.

Differential Targeting of DNA Gyrase vs. Topoisomerase IV

Quinolones typically target both DNA gyrase and topoisomerase IV, but their relative potency against each enzyme can vary depending on the specific quinolone and the bacterial species. nih.gov In Streptococcus pneumoniae, DNA gyrase is considered the primary target for some quinolones, while in Staphylococcus aureus, topoisomerase IV is often the primary target. nih.gov

Studies comparing this compound to other quinolones like ciprofloxacin (B1669076), moxifloxacin (B1663623), gatifloxacin (B573), and levofloxacin (B1675101) have investigated their differential targeting. nih.govasm.org In S. pneumoniae mutants with single QRDR changes, a single change in GyrA resulted in larger increases in this compound MIC compared to a single change in ParC, suggesting GyrA might be a primary target in this species. nih.gov However, conflicting correlations were observed in mutants with multiple mutations, making a clear determination of a single primary target for this compound based solely on susceptibility data challenging. nih.gov

In Staphylococcus aureus, studies with purified topoisomerase IV and gyrase showed that this compound had similar activity against both enzymes, based on the concentration required for 50% stimulation of cleavage complexes. nih.gov This suggests a more balanced targeting of both enzymes in S. aureus compared to some other quinolones. nih.gov

Molecular Basis for Balanced Dual Targeting

The balanced dual targeting of DNA gyrase and topoisomerase IV by this compound is considered a key feature contributing to its potency and potentially lower frequency of resistance development compared to quinolones that primarily target only one enzyme. nih.govasm.org While the precise molecular basis for this balanced targeting is not fully elucidated in the provided search results, it is likely related to the specific structural features of this compound, particularly its des-fluoro(6) structure and the substituents at positions 1, 7, and 8 of the quinolone core. These structural modifications are thought to influence the binding affinity and orientation of this compound within the enzyme-DNA complex, allowing for effective interaction with both gyrase and topoisomerase IV. The similar activity against both enzymes observed in S. aureus supports this balanced targeting concept. nih.gov

Cellular Consequences of Topoisomerase Inhibition by this compound in Bacterial Systems

The inhibition of DNA gyrase and topoisomerase IV by this compound leads to several critical cellular consequences in bacteria, ultimately resulting in cell death. The primary effect is the accumulation of stabilized cleavage complexes, which act as roadblocks for the replication and transcription machinery. actanaturae.ru

This blockage of DNA replication forks is a major trigger for cell death. mdpi.com The inability to resolve DNA catenanes due to topoisomerase IV inhibition also prevents the proper segregation of chromosomes during cell division, leading to the formation of filamentous cells with improperly partitioned DNA. asm.orgfrontiersin.org

Studies have shown that this compound is bactericidal, meaning it kills bacterial cells rather than merely inhibiting their growth. asm.org The cellular effects of this compound are consistent with the known consequences of inhibiting bacterial type II topoisomerases, including disruption of DNA processes and accumulation of lethal DNA damage. antibioticdb.com

Molecular Targets and Binding Interactions of Dx 619

Identification of Quinolone Resistance-Determining Regions (QRDRs) as Key Binding Sites

The principal molecular targets for DX-619 include the quinolone resistance-determining regions (QRDRs) located within the gyrA and parC genes . Amino acid substitutions resulting from mutations within these QRDRs can lead to alterations in the structure of the target protein, consequently reducing the binding efficiency of quinolones and contributing to drug resistance mdpi.com. The QRDR of GyrA typically spans amino acid residues Ala67 to Gln106, while the QRDR of ParC is generally located between residues Ala64 and Gln103 biorxiv.org.

Research indicates that mutations within the classical QRDR regions of both gyrA and parC can negatively impact the activity of this compound, although potentially to a lesser degree compared to some other quinolones asm.org. Studies focusing on Streptococcus pneumoniae mutants revealed that single QRDR changes in GyrA resulted in more significant increases in the minimum inhibitory concentration (MIC) of this compound when compared to a mutant with a single QRDR change in ParC. This observation initially suggested that GyrA might be the primary target in this bacterial species asm.orgnih.gov. However, inconsistencies in the correlation between genotypes and phenotypes in mutants harboring multiple QRDR mutations precluded a definitive identification of a single primary target for this compound in that study nih.gov.

Specific Amino Acid Residues in GyrA and ParC Critical for this compound Binding Affinity

While detailed information on the specific amino acid residues involved in the direct binding interactions of this compound is not extensively available in the provided sources, the critical role of amino acid substitutions within the QRDRs of GyrA and ParC in modulating quinolone binding affinity, including that of this compound, is well-documented mdpi.comfrontiersin.org.

In Escherichia coli, key amino acid residues in GyrA crucial for fluoroquinolone binding are commonly Ser83 and Asp87, with their homologous counterparts in ParC being Ser80 and Glu84 mdpi.com. Mutations at these positions are known to diminish fluoroquinolone susceptibility biorxiv.org. For Staphylococcus aureus, frequently observed resistance-conferring mutations include GyrA (S84L) and single or double mutations in GrlA (ParC) at positions S80F or Y, and E84K, G, or V nih.gov.

Investigations into the development of resistance to this compound in Enterococcus faecalis and Enterococcus faecium have involved sequencing the QRDRs of gyrA and parC in mutants exhibiting reduced susceptibility, confirming the relevance of mutations in these regions to this compound resistance oup.com. Single-step mutants selected by exposure to this compound in S. aureus have been found to possess novel single mutations in parC (V87F and R17H) and a new gyrA mutation (A26V), sometimes accompanied by a deletion mutation in parE nih.gov.

Structural Elucidation of this compound-Enzyme-DNA Ternary Complexes (Hypothetical/Modeled)

The provided search results discuss structural studies of various DNA-binding proteins and their complexes with DNA elifesciences.orgelifesciences.orgacs.org. However, specific structural elucidations, such as crystal structures, or detailed hypothetical or modeled structures depicting this compound bound within a ternary complex with bacterial DNA gyrase or topoisomerase IV and DNA were not identified. The mechanism by which quinolones inhibit bacterial growth involves interfering with the function of DNA gyrase, ultimately leading to bacterial cell death researchgate.net. This inhibitory action is mediated through interactions that occur within the enzyme-DNA complex. Comprehensive structural studies are necessary to fully elucidate the precise mode of binding of this compound within this ternary complex.

Comparative Analysis of this compound Binding Sites with Traditional Fluoroquinolones

This compound targets the same bacterial enzymes, DNA gyrase and topoisomerase IV, as traditional fluoroquinolones mdpi.com. Nevertheless, its interaction profile and the susceptibility to resistance mutations appear to differ. This compound has demonstrated potent activity against a range of bacterial strains, including those that have developed resistance to other quinolones asm.orgnih.govnih.gov.

Comparative studies evaluating the activity of this compound alongside traditional fluoroquinolones like ciprofloxacin (B1669076), levofloxacin (B1675101), gatifloxacin (B573), and moxifloxacin (B1663623) against S. pneumoniae mutants with characterized QRDR alterations have shown that this compound is generally more potent and less affected by these mutations asm.orgnih.gov. For example, against mutants harboring three QRDR alterations, this compound maintained potent inhibitory activity, whereas significantly higher concentrations of the comparator quinolones were required for inhibition asm.orgnih.gov. This suggests that although this compound binds to the QRDRs, its binding may be less vulnerable to the common amino acid substitutions that confer resistance to traditional fluoroquinolones.

The observation that this compound selected for mutants with novel single mutations in parC and gyrA that were distinct from the common resistance mutations associated with other quinolones further supports the notion of differences in its binding interactions or the mechanisms by which resistance emerges nih.gov. Studies utilizing purified enzymes have also indicated that this compound exhibits comparable activity against both topoisomerase IV and gyrase isolated from S. aureus, consistent with a dual-targeting profile nih.gov. This balanced targeting can represent a key difference when compared to some earlier fluoroquinolones that may show a preference for inhibiting one enzyme over the other in specific bacterial species ijdvl.com.

Structural Activity Relationship Sar Studies of Dx 619 and Its Analogues

Methodologies for SAR Derivation in Quinolone Chemistry

The study of Structure-Activity Relationships (SAR) is a fundamental aspect of medicinal chemistry that systematically investigates how the chemical structure of a compound influences its biological activity. immutoscientific.comdrugdesign.org For quinolone chemistry, SAR methodologies aim to identify key structural features, or pharmacophores, responsible for antimicrobial efficacy and to guide the modification of lead compounds to enhance potency, broaden the spectrum of activity, and overcome resistance. drugdesign.orgnih.gov

These methodologies involve a variety of approaches:

Systematic Structural Modification: Researchers synthesize a series of analogues where specific parts of the molecule, such as substituents on the quinolone core, are systematically altered. These analogues are then tested to measure changes in antimicrobial activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): This computational method establishes a mathematical relationship between the chemical structure and biological activity. researchgate.net By analyzing physicochemical properties (like hydrophobicity, electronic effects, and steric factors) of a series of compounds, QSAR models can predict the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process. nih.gov

Molecular Docking: In silico techniques like molecular docking are used to simulate the interaction between the quinolone molecule and its target enzymes, DNA gyrase and topoisomerase IV. nih.gov This provides insights into the binding modes and helps rationalize the observed SAR, guiding the design of derivatives with improved target engagement.

Influence of Substituents on the Quinolone Core Structure on Topoisomerase Inhibition

The antimicrobial action of quinolones stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net They achieve this by stabilizing a ternary complex of the enzyme and cleaved DNA, which leads to lethal double-strand breaks. nih.govnih.gov The SAR of the quinolone core is well-established, with several positions being critical for this inhibitory activity.

C-3 Carboxylic Acid and C-4 Carbonyl Group: This β-keto acid moiety is indispensable for activity. It is believed to be the primary site for binding to the DNA-gyrase complex and is essential for interacting with the target enzymes. nih.govyoutube.com Modification or replacement of the C-3 carboxylic acid group typically results in a significant loss of antibacterial activity. pharmacy180.comyoutube.comyoutube.com

N-1 Substituent: The group at the N-1 position significantly influences the potency and spectrum of the quinolone. Small, lipophilic groups such as cyclopropyl (B3062369) or ethyl are optimal. pharmacy180.comyoutube.com The cyclopropyl group, as seen in many potent fluoroquinolones like ciprofloxacin (B1669076), is particularly effective and contributes to potent inhibition of DNA gyrase. researchgate.net

C-5 Position: The addition of a small group, such as an amino (NH2) or methyl (CH3) group, at the C-5 position can enhance activity against Gram-positive bacteria. pharmacy180.com

C-8 Position: The substituent at C-8 modulates the activity spectrum. A fluorine or chlorine atom generally confers good potency against Gram-negative pathogens, while a methoxy (B1213986) group (OCH3) tends to enhance activity against Gram-positive bacteria. pharmacy180.comnih.gov

Impact of the Des-Fluoro(6) Feature on Antimicrobial Activity and Selectivity

The potent activity of DX-619, especially against staphylococci, demonstrates that the C-6 fluorine is not an absolute requirement for high efficacy, particularly against Gram-positive organisms. nih.gov This is consistent with findings for another des-fluoro(6) quinolone, garenoxacin (B1674628), which also exhibits a strong spectrum of activity against Gram-positive bacteria. nih.gov The absence of the C-6 fluorine atom in this compound may alter its binding interactions within the quinolone resistance-determining region (QRDR) of the target topoisomerases. This structural difference is hypothesized to contribute to its ability to circumvent common resistance mechanisms that affect traditional fluoroquinolones. nih.gov

SAR of the Pyrrolidinyl and Aminocyclopropyl Moieties

The substituent at the C-7 position is a primary determinant of a quinolone's spectrum of activity, potency, and pharmacokinetic properties. youtube.com In this compound, this position is occupied by a complex aminopyrrolidinyl moiety. General SAR studies on quinolones with similar C-7 substituents provide valuable insights.

Research on 6-fluoroquinolones bearing a [3-amino-4-aryl (or cyclopropyl)-1-pyrrolidinyl] group at C-7 has elucidated several key SAR points:

Stereochemistry: The relative stereochemistry of the substituents on the pyrrolidine (B122466) ring is crucial. Within some series of derivatives, a trans configuration of the substituents on the pyrrolidine ring was found to be more favorable for activity than the cis configuration. nih.gov

Substituents on the Aryl/Cyclopropyl Moiety: The incorporation of additional substituents on the 4-aryl or 4-cyclopropyl part of the pyrrolidinyl side chain generally leads to a decrease in both in vitro and in vivo activity. nih.gov This effect is particularly pronounced with bulky, lipophilic groups, suggesting that such modifications may negatively impact permeability or transport into the bacterial cell. nih.gov

These findings suggest that the specific size, shape, and stereochemical arrangement of the C-7 side chain in this compound are finely tuned for optimal interaction with its targets and for efficient passage across bacterial membranes.

Contributions of Other Peripheral Moieties to Biological Activity

N-1 Cyclopropyl Group: Like many highly potent quinolones, this compound possesses a cyclopropyl group at the N-1 position. This substituent is known to confer excellent activity against a broad range of bacteria by enhancing the inhibition of DNA gyrase. pharmacy180.comresearchgate.net

C-8 Methoxy Group: The presence of an 8-methoxy moiety is a feature shared by other quinolones with enhanced activity against Gram-positive bacteria, such as moxifloxacin (B1663623). pharmacy180.comnih.gov This group is believed to improve the compound's activity against topoisomerase IV, which is the primary quinolone target in many Gram-positive species like Staphylococcus aureus. nih.gov

Correlation between Structural Modifications and Resistance Avoidance

A significant advantage of this compound is its potent activity against quinolone-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant staphylococci. nih.gov The primary mechanisms of quinolone resistance are mutations in the target enzymes (in the genes gyrA and grlA/parC) and increased drug efflux. researchgate.netnih.gov

The unique structural features of this compound appear to be directly correlated with its ability to overcome these resistance mechanisms.

Target-Site Interactions: Raised quinolone minimum inhibitory concentrations (MICs) are often associated with specific mutations in GyrA (e.g., S84L) and GrlA (e.g., S80F/Y). nih.gov The potent activity of this compound against strains harboring these mutations suggests that its binding to the enzyme-DNA complex is less affected by these common alterations. The combination of the des-fluoro(6) core and the specific C-7 side chain may allow for a different or more robust binding mode that circumvents the structural changes in the mutant enzymes. nih.gov

Low Frequency of Resistance Selection: this compound exhibits a low frequency for selecting resistant mutants in laboratory studies, indicating that its structural configuration makes the development of resistance more difficult for bacteria. nih.govnih.gov

The superior activity of this compound against resistant strains is evident when comparing its MIC values to those of other quinolones.

| Quinolone Agent | MIC50 (μg/ml) against Quinolone-Resistant Staphylococci | MIC90 (μg/ml) against Quinolone-Resistant Staphylococci |

|---|---|---|

| This compound | 0.125 | 0.5 |

| Sitafloxacin (B179971) | 0.5 | 4 |

| Moxifloxacin | 2 | 8 |

| Gatifloxacin (B573) | 4 | 16 |

| Levofloxacin (B1675101) | 16 | >32 |

| Ciprofloxacin | >32 | >32 |

Design and Synthesis of this compound Derivatives for Enhanced Target Engagement

While specific research detailing the synthesis of a wide range of this compound derivatives is not extensively published, the established SAR principles provide a clear roadmap for designing analogues with potentially enhanced properties. Future research efforts would likely focus on systematic modifications guided by the insights discussed. For instance, exploring subtle changes in the stereochemistry or substitution pattern of the C-7 pyrrolidinyl moiety could lead to derivatives with even greater affinity for mutant topoisomerases. nih.gov Similarly, modifications at the C-5 and C-8 positions could be explored to further optimize the activity spectrum and potency against specific problematic pathogens. The overarching goal of such synthetic programs would be to leverage the unique des-fluoro(6) scaffold of this compound to create next-generation quinolones that are even more resilient to the evolution of bacterial resistance.

Antimicrobial Spectrum and Potency of Dx 619: in Vitro Characterization

Broad-Spectrum Activity against Gram-Positive Pathogens

DX-619 has shown broad and potent activity against a wide array of Gram-positive bacteria, including those resistant to currently available antimicrobial agents. nih.govasm.orgnih.govasm.org Its enhanced activity against these pathogens is a notable characteristic. nih.gov

This compound exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have reported low minimum inhibitory concentrations (MICs) for this compound against MRSA isolates. For instance, the MIC at which 90% of strains tested were inhibited (MIC90) was found to be 0.5 μg/ml against staphylococci, including ciprofloxacin- and methicillin-resistant strains. nih.govasm.orgnih.gov Against ciprofloxacin-resistant MRSA, this compound was particularly potent, inhibiting the growth of all strains at 1 μg/ml, which was reported as being lower than the MICs of vancomycin (B549263) and linezolid (B1675486) against these strains. nih.gov Another study indicated a MIC90 of 0.5–1.0 μg/mL for this compound against MRSA. Against Panton-Valentine leucocidin-positive (PVL+) MRSA isolates, this compound demonstrated notable activity with MIC50 and MIC90 values of 0.008 μg/ml. asm.org

Here is a summary of in vitro activity against MRSA:

| Pathogen | Strain Type | MIC90 (μg/ml) | Source |

| Staphylococcus aureus | MRSA (including ciprofloxacin-resistant) | 0.5 | nih.govasm.orgnih.gov |

| Staphylococcus aureus | Ciprofloxacin-resistant MRSA | 1.0 (MIC for all strains tested) | nih.gov |

| Staphylococcus aureus | MRSA | 0.5–1.0 | |

| Staphylococcus aureus | PVL+ MRSA | 0.008 | asm.org |

This compound has also demonstrated activity against vancomycin-resistant enterococci (VRE). Studies have shown that this compound is active against Enterococcus faecalis, including vancomycin-susceptible and -resistant strains, with MIC90 values of 0.25 and 0.5 μg/ml, respectively. nih.gov For Enterococcus faecium and Enterococcus gallinarum, the MIC90 against vancomycin-susceptible and -resistant strains was reported as 2 μg/ml. nih.gov The activity against VRE has been noted as being among the highest compared to certain reference compounds. nih.gov

Here is a summary of in vitro activity against Enterococci:

| Pathogen | Strain Type | MIC90 (μg/ml) | Source |

| Enterococcus faecalis | Vancomycin-susceptible | 0.25 | nih.gov |

| Enterococcus faecalis | Vancomycin-resistant | 0.5 | nih.gov |

| Enterococcus faecium | Vancomycin-susceptible | 2 | nih.gov |

| Enterococcus faecium | Vancomycin-resistant | 2 | nih.gov |

| Enterococcus gallinarum | Vancomycin-resistant | 2 | nih.gov |

The in vitro activity of this compound against Streptococcus pneumoniae, including multidrug-resistant strains, has been evaluated. This compound showed potent activity against S. pneumoniae. nih.gov MIC90 values for penicillin-susceptible and penicillin-resistant S. pneumoniae were reported as 0.015 and 0.03 μg/ml, respectively. nih.gov Against ciprofloxacin-resistant S. pneumoniae, MICs of this compound ranged from 0.015 to 0.12 μg/ml, indicating potent activity. nih.gov

Here is a summary of in vitro activity against Streptococcus pneumoniae:

| Pathogen | Strain Type | MIC90 (μg/ml) | Source |

| Streptococcus pneumoniae | Penicillin-susceptible | 0.015 | nih.gov |

| Streptococcus pneumoniae | Penicillin-resistant | 0.03 | nih.gov |

| Streptococcus pneumoniae | Ciprofloxacin-resistant | 0.015–0.12 (MIC range) | nih.gov |

Beyond MRSA, VRE, and MDRSP, this compound has demonstrated activity against other clinically relevant Gram-positive cocci. This includes Streptococcus pyogenes and Streptococcus agalactiae, with reported MIC90 values of 0.015 and 0.12 μg/ml, respectively. nih.gov this compound also showed potent activity against coagulase-negative staphylococci, including methicillin-susceptible and methicillin-resistant strains. nih.govasm.org MIC90 values for methicillin-susceptible and methicillin-resistant coagulase-negative staphylococci were 0.015 and 0.12 μg/ml, respectively. nih.gov Additionally, this compound inhibited 90% of isolates of Peptostreptococcus spp. at 0.5 μg/ml. nih.gov

Here is a summary of in vitro activity against other Gram-Positive Cocci:

| Pathogen | Strain Type | MIC90 (μg/ml) | Source |

| Streptococcus pyogenes | Not specified | 0.015 | nih.gov |

| Streptococcus agalactiae | Not specified | 0.12 | nih.gov |

| Coagulase-negative staphylococci | Methicillin-susceptible | 0.015 | nih.gov |

| Coagulase-negative staphylococci | Methicillin-resistant | 0.12 | nih.gov |

| Peptostreptococcus spp. | Not specified | 0.5 | nih.gov |

Activity against Gram-Negative Bacteria (if applicable)

While primarily recognized for its potent activity against Gram-positive bacteria, this compound also exhibits activity against certain Gram-negative species. nih.govasm.orgasm.orgnih.gov

This compound has demonstrated in vitro activity against Helicobacter pylori, a Gram-negative bacterium known to colonize the gastric mucosa. innovareacademics.inoup.com Studies have investigated the susceptibility of H. pylori to this compound, indicating its potential against this pathogen. innovareacademics.inoup.com

Here is a summary of in vitro activity against Helicobacter pylori:

| Pathogen | Strain Type | MIC (mg/L) | Source |

| Helicobacter pylori | Not specified | 0.0004 - 0.0015 (MIC range for synthesized compounds, compared to reference standards) | innovareacademics.in |

Activity against Anaerobic Bacterial Isolates

This compound has demonstrated potent activity against a broad spectrum of Gram-negative and Gram-positive anaerobic bacteria. asm.org In one study evaluating its activity against 376 anaerobic isolates using the CLSI agar (B569324) dilution method, 90% of the strains were susceptible to this compound at concentrations of ≤1 μg/ml. asm.org Its activity was comparable to meropenem (B701) and generally more potent than amoxicillin-clavulanate, linezolid, and moxifloxacin (B1663623) against the diverse group of anaerobic organisms tested. asm.org

This compound showed potent activity against various anaerobic species, including Bacteroides, Prevotella, Fusobacterium, Micromonas, Actinomyces, and Clostridium spp. nih.govasm.org Against clostridia, this compound was particularly effective, inhibiting all 39 strains tested at a concentration of 0.25 μg/ml. asm.org It was also more active against Clostridium difficile compared to other tested compounds. asm.org For anaerobic Gram-positive cocci, this compound exhibited the most potent activity among the tested agents. asm.org

This compound was also found to be active against imipenem-resistant Bacteroides spp., with MIC50s/MIC90s of 0.25/1 μg/ml, respectively. nih.gov Similarly, most imipenem-resistant B. fragilis group strains were inhibited by ≤1 μg/ml of this compound. asm.org

Minimum Inhibitory Concentration (MIC) Profiling against Diverse Bacterial Panels

In vitro studies have profiled the Minimum Inhibitory Concentrations (MICs) of this compound against diverse bacterial panels, demonstrating potent activity, particularly against Gram-positive bacteria, including multi-drug resistant strains. nih.gov

Against Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, this compound exhibited low MIC ranges/MIC50s/MIC90s. asm.org For 131 S. aureus strains, the MIC ranges/MIC50s/MIC90s were ≤0.002 to 2.0/0.06/0.5 μg/ml. asm.org Against 128 coagulase-negative staphylococci, the values were 0.004 to 0.25/0.016/0.125 μg/ml. asm.org Notably, this compound was potent against ciprofloxacin-resistant staphylococci. asm.org The MIC90 of this compound for methicillin-sensitive and -resistant S. aureus were ≤0.016 and 0.125 mg/L, respectively. nih.gov For methicillin-sensitive and -resistant S. epidermidis, the MIC90s were 0.062 and 0.125 mg/L, respectively. nih.gov These MIC90 values were significantly lower than those of comparative fluoroquinolones and other agents like vancomycin and teicoplanin against MRSA and MRSE. nih.govtandfonline.com

Against Streptococcus pneumoniae, including penicillin-sensitive and -non-sensitive strains, the MIC90s of this compound were 0.016 and 0.062 mg/L, respectively. nih.gov this compound was also evaluated against a panel of S. pneumoniae mutants with characterized resistance mechanisms. nih.gov this compound was the most potent quinolone against these mutants, inhibiting all at 0.5 μg/ml. nih.gov Its activity was less affected by various mutations and combinations of mutations compared to other quinolones tested. nih.gov

For Enterococcus faecalis and Enterococcus faecium, the MIC90s were 0.25 and 0.5 mg/L, respectively. nih.gov

Against Enterobacteriaceae (excluding Escherichia coli) and glucose-nonfermenting bacilli, the MIC90s of this compound were ≤4 mg/L, which were comparable to other tested agents. nih.gov

The following table summarizes some of the MIC data for this compound:

| Bacterial Species | Resistance Profile | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) | Source |

| Anaerobic Isolates (376 strains) | Diverse | ≤0.12 to 8 | - | ≤1 | asm.org |

| Bacteroides spp. | - | - | ≤0.03 to 0.25 | ≤0.03 to 1 | nih.govasm.org |

| Bacteroides spp. | Imipenem-resistant | - | 0.25 | 1 | nih.gov |

| Clostridium spp. | - | - | ≤0.03 to 0.25 | ≤0.03 to 1 | nih.govasm.org |

| Staphylococcus aureus (131 strains) | Diverse | ≤0.002 to 2.0 | 0.06 | 0.5 | asm.org |

| S. aureus | Methicillin-sensitive | - | - | ≤0.016 | nih.gov |

| S. aureus | Methicillin-resistant | - | - | 0.125 | nih.gov |

| Coagulase-negative staphylococci (128 strains) | Diverse | 0.004 to 0.25 | 0.016 | 0.125 | asm.org |

| S. epidermidis | Methicillin-sensitive | - | - | 0.062 | nih.gov |

| S. epidermidis | Methicillin-resistant | - | - | 0.125 | nih.gov |

| Streptococcus pneumoniae | Penicillin-sensitive | - | - | 0.016 | nih.gov |

| Streptococcus pneumoniae | Penicillin-non-sensitive | - | - | 0.062 | nih.gov |

| Enterococcus faecalis | - | - | - | 0.25 | nih.gov |

| Enterococcus faecium | - | - | - | 0.5 | nih.gov |

| Enterobacteriaceae (except E. coli) | - | - | - | ≤4 | nih.gov |

| Glucose-nonfermenting bacilli | - | - | - | ≤4 | nih.gov |

Bactericidal vs. Bacteriostatic Effects of this compound

This compound has been characterized as a potent bactericidal agent. nih.govtandfonline.com Studies evaluating its activity against staphylococci, including vancomycin-resistant S. aureus (VRSA) and vancomycin-intermediate S. aureus (VISA), have shown that this compound was bactericidal against all strains tested. asm.org This included both VRSA strains, five GISA strains, and four VICoNS. asm.org In a study comparing this compound to other agents, linezolid, ranbezolid, and tigecycline (B611373) were primarily bacteriostatic, while this compound, quinupristin-dalfopristin, teicoplanin, and vancomycin demonstrated bactericidal activity against a subset of tested strains. asm.orgcapes.gov.br this compound and sitafloxacin (B179971) were bactericidal at 4× MIC after 24 hours against all tested strains, regardless of resistance to other quinolones. asm.org

In Vitro Time-Kill Studies and Kinetic Dynamics of Bacterial Eradication

In vitro time-kill studies have been conducted to assess the kinetic dynamics of bacterial eradication by this compound. nih.govtandfonline.comnih.gov These studies provide insight into the speed and extent of bacterial killing over time at different concentrations of the antimicrobial agent. japsonline.com

Time-kill curves against representative isolates of Staphylococcus aureus, enterococci, and Klebsiella pneumoniae have been performed. nih.govtandfonline.com These studies confirmed that this compound is a potent bactericidal agent. nih.govtandfonline.com

Time-kill synergy studies testing the in vitro activity of this compound alone and in combination with other agents like vancomycin, teicoplanin, and linezolid against Staphylococcus aureus strains have also been conducted. nih.gov Synergy was observed between this compound and teicoplanin, and between this compound and vancomycin, in a significant number of tested strains at various time points. nih.gov No antagonism was observed with any of the tested combinations. nih.gov

The intracellular activity of this compound against Staphylococcus aureus in human polymorphonuclear leukocytes (PMNs) has also been evaluated using a 3-hour assay. asm.org this compound showed significant intracellular activity at extracellular concentrations of at least 0.0125 μg/ml. asm.org The intracellular activity was dose-dependent and greater than that observed for ciprofloxacin (B1669076). asm.org

Mechanisms of Bacterial Resistance to Quinolones and Dx 619 S Resistance Profile

Overview of Quinolone Resistance Mechanisms

Bacteria have evolved sophisticated strategies to counteract the antimicrobial effects of quinolones. These resistance mechanisms can be broadly categorized into three main types: alterations in the drug's target enzymes, reduced intracellular drug concentration through the overexpression of efflux pumps, and the acquisition of resistance genes via plasmids. oup.comnih.govnih.gov

Target Site Mutations (QRDRs in GyrA, GyrB, ParC, ParE)

The primary targets of quinolone antibiotics are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. oup.com Mutations within specific regions of the genes encoding these enzymes, known as the Quinolone Resistance-Determining Regions (QRDRs), are the most common cause of high-level quinolone resistance. oup.comnih.gov These mutations alter the structure of the enzymes, thereby reducing their binding affinity for quinolone drugs. oup.com

The subunits of these enzymes that are most frequently affected are GyrA and GyrB for DNA gyrase, and ParC and ParE for topoisomerase IV. oup.comnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the initial target. nih.gov The accumulation of multiple mutations in these target genes can lead to progressively higher levels of resistance. nih.gov For instance, a single mutation in gyrA or parC may confer low-level resistance, but the presence of mutations in both genes often results in clinically significant resistance.

Efflux Pump Overexpression

Another significant mechanism of quinolone resistance is the active removal of the drug from the bacterial cell by efflux pumps. nih.gov These are transport proteins located in the bacterial cell membrane that can extrude a wide range of structurally diverse compounds, including many classes of antibiotics. nih.gov Overexpression of these pumps leads to a decrease in the intracellular concentration of the quinolone, preventing it from reaching its target enzymes in sufficient quantities to be effective. nih.gov This mechanism typically confers low to moderate levels of resistance but can act synergistically with target site mutations to produce high-level resistance. mdpi.com

Plasmid-Mediated Quinolone Resistance (PMQR)

Resistance to quinolones can also be acquired through the horizontal transfer of genetic material via plasmids. nih.govnih.gov These plasmids can carry genes that confer resistance through several mechanisms, including:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.gov

Enzymatic modification: Some plasmid-encoded enzymes can inactivate quinolones through chemical modification.

Efflux pumps: Plasmids can also carry genes for efflux pumps that actively transport quinolones out of the cell.

While PMQR typically provides only a low level of resistance on its own, its presence can facilitate the selection of higher-level resistance mechanisms, such as QRDR mutations. nih.gov

DX-619's Ability to Circumvent Efflux Pump-Mediated Resistance

Studies have suggested that this compound may be less susceptible to the effects of efflux pumps compared to other quinolones. Susceptibility studies conducted with and without the efflux pump inhibitor reserpine (B192253) in Staphylococcus aureus mutants selected for resistance to this compound indicated that the observed resistance was not primarily mediated by known reserpine-inhibitable efflux pumps. This suggests that this compound may either be a poor substrate for these common efflux pumps or that other, novel resistance mechanisms are at play in these mutants.

Activity of this compound against Mutant Bacterial Strains with Characterized QRDR Alterations

This compound has demonstrated potent in vitro activity against a range of bacterial strains with well-characterized mutations in their Quinolone Resistance-Determining Regions (QRDRs). This indicates that this compound can effectively inhibit the altered DNA gyrase and topoisomerase IV enzymes that confer resistance to other quinolones.

In a study examining a panel of Streptococcus pneumoniae mutants with various QRDR alterations, this compound was found to be the most potent quinolone tested. nih.gov It maintained significant activity even against strains that had accumulated multiple mutations. For instance, this compound inhibited all mutants with three QRDR alterations at a concentration of 0.5 µg/ml, whereas comparator quinolones required concentrations up to 32 to 128 µg/ml for inhibition. nih.gov

The following table summarizes the in vitro activity of this compound and comparator quinolones against S. pneumoniae mutants with a varying number of QRDR mutations.

| Number of QRDR Mutations | This compound MIC Range (µg/ml) | Moxifloxacin (B1663623) MIC Range (µg/ml) | Gatifloxacin (B573) MIC Range (µg/ml) | Levofloxacin (B1675101) MIC Range (µg/ml) | Ciprofloxacin (B1669076) MIC Range (µg/ml) |

| 0 | 0.015 - 0.03 | - | - | - | 2 - 16 |

| 1 | 0.015 - 0.03 | - | - | - | 2 - 4 |

| 2 | 0.03 - 0.12 | - | - | - | - |

| 3 | 0.12 - 0.5 | 4 - 32 | 8 - 32 | 32 - 128 | 32 - 128 |

Data sourced from a study on Streptococcus pneumoniae mutants with characterized resistance mechanisms. nih.gov

Similarly, this compound has shown superior activity against quinolone-resistant Staphylococcus aureus. It exhibited the lowest MIC50 and MIC90 values against 127 quinolone-resistant staphylococci compared to sitafloxacin (B179971), moxifloxacin, gatifloxacin, levofloxacin, and ciprofloxacin. nih.gov Raised quinolone MICs in these strains were associated with mutations in GyrA and single or double mutations in GrlA (the S. aureus homolog of ParC). nih.gov

The table below presents a comparison of the MIC50 and MIC90 values of this compound and other quinolones against quinolone-resistant staphylococci.

| Antibiotic | MIC50 (µg/ml) | MIC90 (µg/ml) |

| This compound | 0.125 | 0.5 |

| Sitafloxacin | 0.5 | 4 |

| Moxifloxacin | 2 | 8 |

| Gatifloxacin | 4 | 16 |

| Levofloxacin | 16 | >32 |

| Ciprofloxacin | >32 | >32 |

Data from a study on the antistaphylococcal activity of this compound. nih.gov

Low Propensity for the Development of Resistance to this compound

A key characteristic of this compound is its low propensity for the selection of resistant mutants. In studies with Staphylococcus aureus, this compound demonstrated a low frequency of selecting for resistant mutants. nih.gov This is consistent with its dual-targeting properties, as it shows similar activity against both topoisomerase IV and DNA gyrase. nih.gov Quinolones that effectively inhibit both targets often have a lower likelihood of resistance development, as mutations in both enzymes are required for significant resistance to emerge.

In single-step resistance selection studies with S. aureus, this compound and sitafloxacin had the lowest mutation frequencies compared to other tested quinolones. nih.gov While resistant mutants could be selected, this compound generally required a longer period of exposure to select for mutants with high MICs compared to ciprofloxacin, sitafloxacin, moxifloxacin, and gatifloxacin. nih.gov

Studies with enterococci also demonstrated that while single-step mutants could be selected with this compound, similar to other quinolones, this compound remained the most potent agent against these mutants. oup.comnih.govoup.com The frequencies of mutant selection for this compound were in the range of 10-5 to 10-8, which was comparable to the other quinolones tested. oup.comnih.govoup.com

Comparative Resistance Profiles with Other Quinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin)

The emergence of bacterial resistance to quinolone antibiotics has necessitated the development of novel agents with improved activity against resistant strains. This compound, a des-F(6)-quinolone, has demonstrated potent in vitro activity against a wide range of bacteria, including those with established resistance to other quinolones like ciprofloxacin, levofloxacin, and moxifloxacin. nih.govnih.gov This section provides a detailed comparison of the resistance profiles of this compound with these commonly used quinolones, supported by research findings and comparative data.

This compound consistently exhibits lower minimum inhibitory concentrations (MICs) against various bacterial species, particularly quinolone-resistant strains, when compared to ciprofloxacin, levofloxacin, and moxifloxacin. nih.gov Studies have shown its superior potency against both Gram-positive and Gram-negative bacteria.

Staphylococcal Infections

Against a panel of 131 Staphylococcus aureus strains and 128 coagulase-negative staphylococci, this compound showed the lowest MIC ranges. nih.gov Notably, for 127 quinolone-resistant staphylococci, this compound had the lowest MIC50/MIC90 values (0.125/0.5 µg/ml), demonstrating significantly greater activity than sitafloxacin (0.5/4 µg/ml), moxifloxacin (2/8 µg/ml), gatifloxacin (4/16 µg/ml), levofloxacin (16/>32 µg/ml), and ciprofloxacin (>32/>32 µg/ml). nih.gov Even against a vancomycin-resistant S. aureus (VRSA) strain that was also resistant to other quinolones, this compound was effective at a concentration of 0.25 μg/ml. nih.gov

Another study highlighted that this compound was particularly potent against ciprofloxacin-resistant methicillin-resistant S. aureus (MRSA), inhibiting all tested strains at a concentration of 1 µg/ml. nih.gov This was at least 16-fold lower than the other quinolones tested. nih.gov Against wild-type Staphylococcus aureus, this compound was found to be 16- to 32-fold more potent than ciprofloxacin. nih.gov

Table 1: Comparative in vitro Activity of this compound and Other Quinolones against Quinolone-Resistant Staphylococci

| Antibiotic | MIC50 (µg/ml) | MIC90 (µg/ml) |

| This compound | 0.125 | 0.5 |

| Moxifloxacin | 2 | 8 |

| Levofloxacin | 16 | >32 |

| Ciprofloxacin | >32 | >32 |

Data sourced from a study on 127 quinolone-resistant staphylococci. nih.gov

Pneumococcal Infections

This compound has also shown enhanced activity against Streptococcus pneumoniae, including strains resistant to penicillin and ciprofloxacin. nih.gov The MIC90 of this compound against penicillin-resistant S. pneumoniae was 0.03 µg/ml. nih.gov For 19 strains of ciprofloxacin-resistant S. pneumoniae, the MICs for this compound ranged from 0.015 to 0.12 µg/ml, indicating the highest activity among the tested compounds. nih.gov

A separate investigation involving S. pneumoniae mutants with defined resistance mechanisms revealed that this compound was the most potent quinolone and was least affected by mutations in the quinolone resistance-determining regions (QRDRs). asm.org To inhibit all mutants with three QRDR alterations, this compound required a concentration of 0.5 µg/ml, whereas moxifloxacin needed 4 to 32 µg/ml, gatifloxacin 8 to 32 µg/ml, and both levofloxacin and ciprofloxacin required 32 to 128 µg/ml. asm.org

**Table 2: Comparative in vitro Activity of this compound and Other Quinolones against Ciprofloxacin-Resistant *S. pneumoniae***

| Antibiotic | MIC Range (µg/ml) |

| This compound | 0.015 - 0.12 |

| Moxifloxacin | Not specified in this range |

| Levofloxacin | Not specified in this range |

| Ciprofloxacin | Not specified in this range |

Data is based on a study of 19 ciprofloxacin-resistant S. pneumoniae strains. nih.gov

Enterococcal Infections

In studies involving enterococci, this compound has consistently been the most potent quinolone. nih.govoup.com Although single-step mutants of Enterococcus faecalis and Enterococcus faecium could be selected with all tested quinolones, this compound inhibited these mutants at lower concentrations (0.03-1 mg/L) compared to moxifloxacin (0.25-8 mg/L), gatifloxacin (0.5-8 mg/L), levofloxacin (1-16 mg/L), and ciprofloxacin (1-32 mg/L). nih.govoup.comoup.com After five passages on agar (B569324) with subinhibitory concentrations, the resulting less-susceptible mutants were inhibited by this compound at concentrations of 0.12-8 mg/L, while higher concentrations of moxifloxacin (1-64 mg/L), gatifloxacin (2-64 mg/L), and levofloxacin and ciprofloxacin (2-128 mg/L) were required. nih.govoup.com

Table 3: Inhibitory Concentrations of this compound and Other Quinolones against Single-Step Enterococcal Mutants

| Antibiotic | Inhibitory Concentration Range (mg/L) |

| This compound | 0.03 - 1 |

| Moxifloxacin | 0.25 - 8 |

| Levofloxacin | 1 - 16 |

| Ciprofloxacin | 1 - 32 |

Data from studies on single-step mutants of E. faecalis and E. faecium. nih.govoup.comoup.com

Preclinical in Vitro Cellular and Molecular Biology Studies of Dx 619

Investigation of Cellular Pathway Modulation by DX-619 in Bacterial Cells

As a member of the quinolone class of antibiotics, the primary cellular pathway modulated by this compound involves bacterial DNA synthesis. nih.gov The compound exerts its antibacterial effect by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.net

In many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in most Gram-positive bacteria. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. youtube.com DNA gyrase introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that accumulates ahead of the replication fork. youtube.com Topoisomerase IV is primarily responsible for decatenation, the process of unlinking interlocked daughter chromosomes after replication. nih.gov

This compound functions by binding to and stabilizing the transient complex formed between these enzymes and the bacterial DNA after the enzymes have created a double-strand break. nih.govresearchgate.net This action traps the enzymes on the DNA, preventing the re-ligation of the broken DNA strands. researchgate.net The formation of these stable drug-enzyme-DNA complexes effectively blocks the progression of the replication fork, leading to a rapid and reversible inhibition of DNA synthesis and a halt to cell growth. nih.govnih.gov

Effects on Bacterial Cell Division and Growth Kinetics

The inhibition of DNA replication by this compound directly impacts bacterial cell division and growth. By preventing the successful duplication and segregation of the bacterial chromosome, the compound effectively halts the process of binary fission. youtube.com

The bactericidal nature of this compound has been demonstrated through in vitro time-kill curve analyses. nih.gov These studies measure the rate and extent of bacterial killing over time upon exposure to an antimicrobial agent. Research conducted on various clinical isolates, including representative strains of Staphylococcus aureus, enterococci, and Klebsiella pneumoniae, has confirmed that this compound is a potent bactericidal agent. nih.gov Time-kill assays typically show a concentration-dependent killing effect, where higher multiples of the minimum inhibitory concentration (MIC) lead to a more rapid and significant reduction in viable bacterial counts. uem.br For instance, a bactericidal effect is often defined as a ≥3-log10 (99.9%) reduction in the colony-forming unit (CFU)/mL count from the initial inoculum.

Induction of DNA Damage and Repair Responses in Bacterial Systems

The mechanism of action of this compound inherently induces significant DNA damage. The stabilized drug-enzyme-DNA complexes lead to the accumulation of double-strand DNA breaks (DSBs), which are highly lethal lesions for bacterial cells. nih.govnih.gov The generation of these DSBs is a key step in the bactericidal activity of quinolones. researchgate.net

The presence of extensive DNA damage, such as DSBs, triggers a sophisticated cellular stress response in bacteria known as the SOS response. nih.govelifesciences.orgnih.gov This complex network involves the activation of more than 40 genes that collectively aim to repair damaged DNA and enhance cell survival. nih.govamegroups.org The induction of the SOS response begins when single-stranded DNA (ssDNA) accumulates at the site of damage, which then activates the RecA protein. nih.govamegroups.org Activated RecA facilitates the autocatalytic cleavage of the LexA repressor protein, leading to the de-repression and expression of various SOS genes, including those that encode for error-prone DNA polymerases and enzymes involved in recombination repair pathways. nih.govamegroups.org While the SOS response is a survival mechanism, the repair processes it initiates, particularly those involving error-prone polymerases, can increase the rate of mutation, which is a factor in the development of antibiotic resistance. nih.gov

Synergistic or Antagonistic Interactions with Other Antimicrobial Agents in Co-Culture Models (e.g., Vancomycin (B549263), Teicoplanin, Linezolid)

The potential for this compound to act in concert with other antimicrobial agents has been investigated through in vitro time-kill synergy studies, particularly against challenging pathogens like Staphylococcus aureus. These studies assess whether the combined effect of two drugs is greater than the sum of their individual effects (synergy), equal to their combined effects (additive), or less than their individual effects (antagonism).

Against a collection of 101 S. aureus strains, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and quinolone-resistant isolates, this compound demonstrated significant synergistic activity with the glycopeptide antibiotic teicoplanin. Synergy between this compound and teicoplanin was observed in 72 of the 101 strains, typically within 12 to 24 hours of co-incubation.

Interactions with vancomycin, another glycopeptide, were also noted, with synergy being demonstrated in 28 of the tested strains. In contrast, the combination of this compound with the oxazolidinone antibiotic linezolid (B1675486) resulted in additive effects. Importantly, no antagonism was observed with any of the tested combinations.

| Combination Agent | Interaction Type | Number of Strains Showing Interaction | Time to Interaction |

|---|---|---|---|

| Teicoplanin | Synergy | 72 | 12-24 hours |

| Vancomycin | Synergy | 28 | 12-24 hours |

| Linezolid | Additive | - | - |

| All Combinations | Antagonism | 0 | - |

Advanced In Vitro Models for Studying this compound's Biological Activity (e.g., Biofilms, Organoids)

The use of advanced in vitro models that more closely mimic the in vivo environment, such as biofilms and organoids, is critical for preclinical drug evaluation. Biofilms are communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. scienceopen.comfrontiersin.org Organoids are three-dimensional cell cultures derived from stem cells that self-organize to replicate the architecture and function of native organs, providing a superior model for studying host-pathogen interactions compared to traditional 2D cell cultures. nih.govnih.gov